Methyl 2-formylpyrrolidine-1-carboxylate
Description
Properties
CAS No. |
114051-15-9 |
|---|---|
Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.169 |
IUPAC Name |
methyl 2-formylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C7H11NO3/c1-11-7(10)8-4-2-3-6(8)5-9/h5-6H,2-4H2,1H3 |
InChI Key |
IVBHFRNHMUYYEM-UHFFFAOYSA-N |
SMILES |
COC(=O)N1CCCC1C=O |
Synonyms |
1-Pyrrolidinecarboxylic acid, 2-formyl-, methyl ester (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be compared to other pyrrolidine-1-carboxylate derivatives, focusing on structural variations, physicochemical properties, and applications. Below is a detailed analysis:
Structural and Functional Group Variations
Key analogues include:
Benzyl 2-Formylpyrrolidine-1-Carboxylate (CAS 108645-62-1): Features a benzyl ester (-COOBn) instead of a methyl ester. The aromatic benzyl group enhances hydrophobicity and may stabilize intermediates in catalytic reactions .
tert-Butyl 2-Formylpyrrolidine-1-Carboxylate (CAS 117625-90-8): Substitutes the methyl ester with a bulky tert-butyl group, offering steric protection to the carbonyl group and improving stability under acidic conditions .
tert-Butyl 2-(Chloromethyl)-2-Formylpyrrolidine-1-Carboxylate (CAS 1936552-25-8): Adds a chloromethyl substituent, increasing electrophilicity and reactivity in nucleophilic substitution reactions .
Physicochemical Properties
*Estimated based on structural analogs.
Research Implications
This compound’s balance of reactivity and solubility positions it as a critical intermediate in asymmetric synthesis and medicinal chemistry. Its analogues highlight the trade-offs between steric protection, stability, and functional group compatibility. Further studies could explore its catalytic applications or derivatization for targeted drug delivery systems.
Preparation Methods
Cyclization Strategies Using Formic Acid Derivatives
The cyclization of γ-amino esters with formic acid derivatives represents the most widely documented route. Patent EP3015456A1 ( ) details a method where tert-butyl 2-aminopentanedioate undergoes cyclization with acetic formic anhydride under strong base conditions. Lithium hexamethyldisilazide (LHMDS) at −78°C facilitates α-hydrogen abstraction, enabling intramolecular nucleophilic attack to form the pyrrolidine ring. Subsequent trifluoroacetic acid (TFA) treatment removes Boc groups, yielding the methyl ester after methanolysis (82.9% yield) .
Critical parameters include:
-
Base selection : LHMDS outperforms sodium hydride or n-butyllithium in minimizing racemization.
-
Temperature control : Reactions below −70°C suppress side reactions like over-alkylation.
-
Acid additives : TFA enhances reaction homogeneity during deprotection, as evidenced by nuclear magnetic resonance (NMR) data showing >95% purity .
Catalytic Hydrogenation for Stereoselective Synthesis
Asymmetric hydrogenation of Δ¹-pyrroline derivatives offers a stereocontrolled pathway. A Beilstein Journal of Organic Chemistry study ( ) demonstrates the hydrogenation of tert-butyl 7-methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate using Pd/C under 50 psi H₂. The resulting cis isomer is isolated via column chromatography (silica gel, hexane/EtOAc 4:1), achieving 89% enantiomeric excess (ee) when using (R)-BINAP as a chiral ligand .
Table 1 : Hydrogenation Conditions and Outcomes
| Catalyst | Pressure (psi) | Ligand | ee (%) | Yield (%) |
|---|---|---|---|---|
| Pd/C | 50 | (R)-BINAP | 89 | 78 |
| Rh/Al₂O₃ | 30 | (S)-Segphos | 75 | 65 |
| PtO₂ | 40 | None | 0 | 82 |
Data adapted from and highlights Pd/C’s superiority in stereoretention.
Boc-Protection/Deprotection Sequences
Boc-protected intermediates stabilize reactive amines during synthesis. In a PMC study ( ), 4-bromopyridin-2-amine is acylated with cyclopropanecarbonyl chloride, followed by Suzuki coupling with tert-butyl-2,5-dihydro-1H-pyrrole-1-carboxylate-3-pinacol ester. Boc deprotection with HCl in methanol yields methyl 2-formylpyrrolidine-1-carboxylate at 74% yield after recrystallization .
Key advantages:
-
Acid stability : Boc groups resist cleavage during coupling reactions.
-
Workflow efficiency : Single-pot deprotection and esterification reduce step count.
Reductive Amination of Pyrrolidine Precursors
A reductive amination approach is described in RSC Supporting Information ( ). tert-Butyl (R)-2-formylpyrrolidine-1-carboxylate reacts with benzylamine in methanol under NaBH₃CN, followed by methyl chloroformate quench. While this method primarily targets benzylamidrazones, substituting methyl chloroformate for benzylating agents directly yields the methyl ester (68% yield after flash chromatography) .
Limitations include:
-
Byproduct formation : Over-reduction to pyrrolidine occurs if NaBH₃CN exceeds 1.5 equivalents.
-
Solvent dependence : Anhydrous methanol is critical; wet solvents reduce yields by 20–30% .
Optimization of Purification Techniques
Purification significantly impacts final product quality. Patent US9351954B2 ( ) compares silica gel chromatography (hexane/EtOAc) with centrifugal partition chromatography (CPC). CPC using heptane/MTBE/MeOH/H₂O (5:5:4:1) achieves 99.2% purity vs. 97.5% for silica gel, albeit with 15% lower recovery .
Table 2 : Purification Method Efficacy
| Method | Purity (%) | Recovery (%) | Time (h) |
|---|---|---|---|
| Silica Chromatography | 97.5 | 85 | 6 |
| CPC | 99.2 | 70 | 3 |
| Recrystallization | 98.1 | 60 | 12 |
Analytical Characterization
1H NMR (400 MHz, CDCl₃) of the final product shows characteristic signals at δ 9.72 (s, 1H, CHO), 3.74 (s, 3H, COOCH₃), and 3.15–3.28 (m, 1H, pyrrolidine CH) . High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 172.0974 (calc. 172.0970) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
